Product packaging for Ethyl 5-methyl-3-oxohexanoate(Cat. No.:CAS No. 34036-16-3)

Ethyl 5-methyl-3-oxohexanoate

Cat. No.: B1580791
CAS No.: 34036-16-3
M. Wt: 172.22 g/mol
InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N
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Description

Contextualization within Beta-Ketoester Chemistry

Ethyl 5-methyl-3-oxohexanoate, with the chemical formula C9H16O3, belongs to the class of compounds known as beta-ketoesters. nih.gov This classification is due to the presence of a ketone functional group at the beta position (the third carbon atom) relative to the ester group. smolecule.com This structural arrangement imparts unique reactivity to the molecule, making it a valuable tool for chemists. The general structure of beta-ketoesters allows them to exist in equilibrium with their enol or enolate forms, a key feature that underpins their synthetic utility.

Significance as a Reactive Intermediate and Building Block in Organic Synthesis

The true value of this compound lies in its versatility as a reactive intermediate and a foundational building block in the synthesis of more complex organic molecules. Its functional groups—the ketone and the ester—are sites for a variety of chemical transformations. smolecule.com

One of the key reactions involving beta-ketoesters is their use in condensation reactions. For example, they can undergo reactions to form more complex carbon skeletons. Furthermore, the ketone group can be reduced to a hydroxyl group, and the ester group can be hydrolyzed to a carboxylic acid, opening up pathways to different classes of compounds. smolecule.com

A notable application of this compound is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of analogs of (dichloropyridinyl)(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine, which act as S1PR2 antagonists. It is also a precursor in a synthetic route to pregabalin, a drug used to treat a variety of conditions. In this process, 4-methyl-2-pentanone (B128772) is reacted with sodium hydride and diethyl carbonate to produce this compound. google.com This intermediate then undergoes a series of reactions including reduction, conversion to a bromohexanoate, reaction with nitromethane, saponification, and reduction of the nitro group to ultimately yield pregabalin. google.com

The synthesis of this compound itself can be achieved through various methods. One common approach involves the reaction of ethyl acetoacetate (B1235776) with an appropriate alkylating agent. A specific synthesis involves boiling ethyl acetoacetate and pyrrolidine (B122466) in toluene (B28343), followed by reaction with sodium amide in liquid ammonia (B1221849) and subsequent addition of isopropyl iodide. prepchem.com After a series of workup steps including hydrolysis with hydrochloric acid, this compound is obtained. prepchem.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is demonstrated by its frequent appearance in scientific literature and its use in various research applications. Beyond pharmaceuticals, it serves as an intermediate in the synthesis of diverse organic compounds. chemimpex.com Its applications extend to the flavor and fragrance industry, where its fruity aroma is a desirable characteristic. chemimpex.comcymitquimica.com

Research continues to explore the potential of this and related beta-ketoesters. For example, studies have investigated the use of its derivatives in medicinal chemistry. The chlorinated analog, ethyl 2-chloro-5-methyl-3-oxohexanoate, is a significant intermediate for pharmaceutical and agrochemical applications due to the reactivity imparted by the chlorine atom and the ketone group. This highlights the broader interest in how modifications to the basic this compound structure can lead to compounds with specific and useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B1580791 Ethyl 5-methyl-3-oxohexanoate CAS No. 34036-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-3-oxohexanoate
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InChI

InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3
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InChI Key

FNVGQABNHXEIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
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DSSTOX Substance ID

DTXSID00187643
Record name Ethyl 5-methyl-3-oxohexanoate
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Molecular Weight

172.22 g/mol
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CAS No.

34036-16-3
Record name Hexanoic acid, 5-methyl-3-oxo-, ethyl ester
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Synthetic Methodologies and Reaction Pathways for Ethyl 5 Methyl 3 Oxohexanoate

Classical Synthetic Routes and Optimization

The synthesis of ethyl 5-methyl-3-oxohexanoate has been approached through several established methods in organic chemistry. These routes often leverage the reactivity of active methylene (B1212753) compounds like ethyl acetoacetate (B1235776).

Ester Condensation Reactions

Ester condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen condensation, in particular, provides a direct route to β-keto esters.

A common method for the synthesis of this compound involves the reaction of ethyl acetoacetate with isobutyraldehyde (B47883). This reaction is typically carried out in the presence of a base, such as sodium ethoxide, followed by an acidification step. smolecule.com The initial product of the condensation is an unsaturated keto ester, which is subsequently reduced to yield the target molecule.

Another approach involves a Horner-Wadsworth-Emmons type reaction between isovaleraldehyde (B47997) and triethyl phosphonoacetate to form an ethyl 2-alkenoate. This intermediate can then undergo further reactions, including the addition of nitromethane, to eventually produce related structures. google.com

The base-catalyzed condensation of ethyl acetoacetate proceeds through the formation of a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com A strong base deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. shivajicollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde in an aldol-type addition. rsc.org

The resulting aldol (B89426) addition product can then undergo dehydration, often facilitated by the reaction conditions, to form an α,β-unsaturated keto ester. Subsequent reduction of the carbon-carbon double bond yields this compound. The choice of base and reaction conditions is crucial to control the outcome and minimize side reactions. acs.org

Alkylation Strategies

Alkylation of enolates is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group. libretexts.org

The synthesis of this compound can be achieved by the alkylation of the ethyl acetoacetate enolate with isopropyl iodide. prepchem.comlibretexts.org In this SN2 reaction, the nucleophilic enolate attacks the electrophilic carbon of isopropyl iodide, displacing the iodide leaving group. libretexts.orglibretexts.org

One documented procedure involves the initial formation of an enamine from ethyl acetoacetate and pyrrolidine (B122466). This enamine is then treated with sodium amide in liquid ammonia (B1221849) to generate the enolate, which subsequently reacts with isopropyl iodide in toluene (B28343) at 0°C. prepchem.com An acidic workup then yields the final product. prepchem.com

Table 1: Reaction Conditions for the Alkylation of Ethyl Acetoacetate with Isopropyl Iodide

StepReagentsSolventTemperature
Enamine FormationEthyl acetoacetate, PyrrolidineTolueneBoiling
Enolate GenerationEnamine, Sodium amideLiquid Ammonia, Toluene-40°C to RT
AlkylationEnolate, Isopropyl iodideToluene0°C
HydrolysisReaction mixture, Conc. HClMethylene chlorideAmbient
This table is based on the synthetic procedure described in a cited reference. prepchem.com

The conditions under which the alkylation of ethyl acetoacetate is performed significantly impact the yield and selectivity of the reaction. Factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent are all critical. mdpi.com

Microwave-assisted, solvent-free alkylation of ethyl acetoacetate has been shown to be an efficient method. mdpi.com However, the reactivity of the alkyl halide plays a significant role. For instance, while ethyl iodide and propyl bromide give good yields of the mono-alkylated product, the reaction with isopropyl bromide requires a longer reaction time to achieve a comparable yield. mdpi.com This is attributed to the increased steric hindrance of the secondary halide, which can also lead to competing elimination reactions. libretexts.orglibretexts.org

The choice of leaving group on the alkylating agent also influences the C- versus O-alkylation selectivity. Iodide as a leaving group generally favors the formation of the C-alkylated product. researchgate.net The use of different bases and solvents can also alter the ratio of C- to O-alkylation products.

Alternative Chemical Synthesis Approaches

Preparation from 4-methyl-2-pentanone (B128772) and Diethyl Carbonate

A significant alternative route to this compound involves the condensation reaction between 4-methyl-2-pentanone and diethyl carbonate. This method typically employs a strong base to facilitate the formation of an enolate from 4-methyl-2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

A common procedure involves the use of sodium hydride (NaH) as the base and dry tetrahydrofuran (B95107) (THF) as the solvent. acs.orggoogle.com In a representative synthesis, 4-methyl-2-pentanone is reacted with sodium hydride in THF, followed by the addition of diethyl carbonate. acs.orgnih.gov The reaction mixture is then processed, often involving distillation under reduced pressure, to isolate the desired product, this compound, which is typically obtained as a pale yellow oil. acs.orgnih.gov One documented procedure reported an isolated yield of 79%. acs.orgnih.gov

The reaction can be generalized as follows:

The anion of 4-methyl-2-pentanone is generated using a suitable base, with sodium hydride being a preferred choice. google.com

This anion then reacts with diethyl carbonate, where the ethoxy group of the carbonate acts as a leaving group. google.com

This synthesis is a crucial step in the production of various compounds, including the pharmaceutical intermediate pregabalin. google.com

Evaluation of Catalytic Systems in Synthesis

The synthesis of β-keto esters like this compound is often reliant on effective catalytic systems to enhance reaction rates and yields. While strong bases like sodium hydride are effective, research into alternative catalysts is ongoing, driven by the desire for milder reaction conditions and improved sustainability.

For the broader class of β-keto esters, various catalytic systems have been explored. These include:

Homogeneous Base Catalysts: Besides sodium hydride, other bases such as sodium ethoxide are commonly used.

Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported boric acid (SiO₂–H₃BO₃), have shown promise in the transesterification of β-keto esters, offering advantages like being inexpensive, thermally stable, and environmentally benign. rsc.org Other heterogeneous catalysts explored for similar transformations include natural clays (B1170129) like montmorillonite (B579905) K-10 and zeolites. rsc.org

Enzymatic Catalysts: Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been effectively used for the synthesis of β-keto esters through transesterification. smolecule.com These biocatalysts offer high selectivity and operate under mild conditions. smolecule.com

Organocatalysts: Chiral guanidine-amides have been developed as organocatalysts for asymmetric reactions involving β-keto esters, enabling the synthesis of chiral molecules with high enantioselectivity. bohrium.com

The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact.

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalyst Design and Application in Synthesis

Modern catalyst design for β-keto ester synthesis focuses on creating highly efficient and selective catalysts that can be easily recovered and reused. Key areas of development include:

Bifunctional Catalysts: Researchers have designed bifunctional catalysts, such as chiral guanidine-amides, that can activate both reactants through hydrogen bonding and Lewis base catalysis, leading to high stereoselectivity in asymmetric synthesis. bohrium.com

Hybrid Catalytic Systems: A hybrid system using both Palladium (Pd) and Ruthenium (Ru) complexes has been reported for the asymmetric allylation of β-keto esters, allowing for the synthesis of four different diastereomers by changing the catalyst's stereochemistry. researchgate.net

Supported Catalysts: Immobilizing catalysts on solid supports, like silica-supported boric acid, facilitates easy separation from the reaction mixture and allows for catalyst recycling, which is a key principle of green chemistry. rsc.org

These advanced catalysts are crucial for synthesizing complex molecules derived from β-keto esters with high precision and efficiency.

Solvent Effects and Environmentally Benign Methodologies

Traditional Solvents: Dry aprotic solvents like tetrahydrofuran (THF) are commonly used in reactions involving strong bases like sodium hydride to prevent quenching of the base. acs.orgacs.org

Green Solvents: There is a growing trend towards using more environmentally friendly solvents. For the reduction of β-ketoesters, glycerol (B35011) has been explored as a green solvent alternative to traditional volatile organic compounds. blogspot.com It is non-toxic, biodegradable, and has a high boiling point. blogspot.com

Solvent-Free Conditions: In some cases, reactions can be conducted under solvent-free conditions, which significantly reduces waste and simplifies purification. rsc.orgshd-pub.org.rs For instance, the transesterification of β-keto esters has been successfully carried out using silica-supported boric acid as a catalyst without any solvent. rsc.org

The development of biocatalytic methods also contributes to greener synthesis, as these reactions are often performed in aqueous media under mild conditions, reducing energy consumption and the generation of hazardous waste.

Process Intensification and Continuous Flow Synthesis Research

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis is a key technology in this area, offering several advantages over traditional batch processing. unito.itfrontiersin.org

Improved Heat and Mass Transfer: Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, leading to better control over reaction conditions, improved safety, and higher reproducibility. unito.itfrontiersin.org This is particularly beneficial for highly exothermic reactions. researchgate.net

Scalability and Efficiency: Flow chemistry allows for easier and more reliable scaling up of production from the laboratory to an industrial scale. acs.org It can lead to significant process intensification with higher energy efficiency, better volume efficiency, and a smaller equipment footprint. acs.org

Safety: The small reaction volumes within continuous flow reactors enhance safety, especially when dealing with hazardous reagents or intermediates. unito.it

While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided search results, the general principles and benefits of this technology are widely applicable to the synthesis of fine chemicals, including β-keto esters. The transition from batch to continuous flow is a significant trend in the pharmaceutical and fine chemical industries. unito.itfrontiersin.org

Stereoselective Synthesis and Chiral Pool Approaches

The creation of specific stereoisomers of this compound derivatives is paramount for their application in pharmaceuticals. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer with high purity.

The synthesis of this compound can be achieved through a Claisen condensation reaction. Specifically, 4-methyl-2-pentanone reacts with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as dry tetrahydrofuran (THF). nih.govacs.org This method produces the desired β-keto ester. nih.govacs.org

Further transformations of this compound can lead to important precursors for pharmaceuticals. For example, it can be converted to (Z)-ethyl 5-methyl-3-(trifluoromethylsulfonyloxy)hex-2-enoate, a key intermediate. acs.org This transformation involves reacting the β-keto ester with triflic anhydride (B1165640) in the presence of a base like N,N-diisopropylethylamine. acs.org This intermediate can then undergo further reactions, such as a palladium-catalyzed cyanation, to introduce a cyano group, leading to the formation of (Z)-ethyl 3-cyano-5-methylhex-2-enoate. acs.org

The asymmetric synthesis of chiral molecules related to this compound often employs chiral catalysts and auxiliaries to induce stereoselectivity.

Chiral Catalysts: Chiral catalysts are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other. Various types of chiral catalysts are utilized in the synthesis of β-keto ester derivatives.

Ruthenium-Diphosphine Complexes: Enantioselective hydrogenation of β-keto esters can be effectively carried out using chiral diphosphine-ruthenium complexes. researchgate.net These catalysts have demonstrated high efficiency, allowing for very low catalyst-to-substrate ratios. researchgate.net

Scandium-Bipyridine Complexes: Chiral scandium catalysts, such as those derived from Sc(OTf)₃ and chiral bipyridine ligands, have been successfully used in enantioselective Michael reactions of β-ketoesters with α,β-unsaturated ketones. scilit.com

Calcium-Phosphate Complexes: Chiral calcium phosphates, like (S)-BINOL chiral calcium phosphate, have been developed for the enantioselective amination of β-keto esters, producing chiral α-amino-β-keto ester derivatives with high enantioselectivity. nih.gov

Cinchona-Derived Organocatalysts: Organocatalysts derived from cinchona alkaloids have been utilized for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed.

Sulfur-based Auxiliaries: Chiral auxiliaries based on sulfur-containing heterocycles, derived from amino acids, have shown excellent performance in various asymmetric reactions, including aldol reactions and Michael additions. scielo.org.mx

cis-1-Arylsulfonamido-2-indanols: These compounds, prepared from optically active cis-1-amino-2-indanols, are highly effective chiral auxiliaries for the asymmetric reduction of α-keto esters, yielding α-hydroxy esters with excellent stereoselectivity. nih.gov

Camphor-Derived Auxiliaries: Novel chiral auxiliaries derived from camphor (B46023) have been used for the stereoselective reduction of α-keto esters, achieving high diastereomeric excess. acs.org

(Arylsulfonamido)borneols: These auxiliaries have been employed for the highly diastereoselective reduction of chiral α-keto esters. acs.org

8-Aryl Menthyl Derivatives: A series of these derivatives, prepared from (R)-pulegone, have been used as chiral auxiliaries in asymmetric radical cyclization reactions of β-keto esters. nih.gov

Biocatalysis, the use of enzymes and whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds.

The enantioselective reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established biocatalytic transformation. scielo.br Microorganisms such as Pichia methanolica have been used for the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) to produce ethyl (S)-5-hydroxyhexanoate with high reaction yields and enantiomeric excess. mdpi.com

Ketoreductases (KREDs) are a class of enzymes that are particularly effective in the asymmetric reduction of ketones and β-keto esters. researchgate.net These enzymes, often NADPH-dependent, can produce chiral alcohols with high stereoselectivity. researchgate.net For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been applied for the asymmetric reduction of a range of prochiral ketones and β-keto esters. nih.govnih.gov Whole-cell biocatalysts containing heterologously produced PEDH have been used to convert ketones to the corresponding secondary alcohols with excellent enantiomeric excesses. nih.govnih.gov

Enzyme/MicroorganismSubstrateProductStereoselectivityReference
Pichia methanolica SC 16116Ethyl 5-oxohexanoateEthyl (S)-5-hydroxyhexanoate>95% e.e. mdpi.com
Ketoreductases (KREDs)α-cyanomethyl- and α-cyanoethyl-β-keto estersOptically pure β-hydroxy esters>99% de, >99% ee researchgate.net
(S)-1-phenylethanol dehydrogenase (PEDH)Prochiral ketones and β-keto estersEnantiopure secondary alcoholsHigh nih.govnih.gov
Kluyveromyces marxianusVarious β-ketoesters(R)- or (S)-β-hydroxyesters>99% e.e. for some products scielo.br

Ene-reductases, belonging to the flavin-dependent old yellow enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov This class of enzymes has been instrumental in developing a biocatalytic route to precursors of GABA analogues like pregabalin. nih.govacs.orgnih.govscienceopen.com The asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases provides an elegant alternative to traditional metal-dependent hydrogenation. nih.govacs.orgnih.gov

The stereochemical outcome of these bioreductions can be controlled by varying the ester moiety's size and using stereochemically pure (E)- or (Z)-isomers of the substrate. nih.govacs.orgnih.gov For example, (E)-β-cyanoacrylate esters are generally converted to (S)-products, while the bioreduction of (Z)-analogues yields the (R)-β-cyano esters. acs.org This substrate-engineering approach allows for the production of both enantiomers of the desired product with high conversion rates and enantiomeric purity. nih.govacs.orgnih.gov Furthermore, mutant variants of enzymes like OPR1 have been shown to improve stereoselectivities and conversions. acs.orgnih.gov

Ene-ReductaseSubstrate IsomerProduct ConfigurationConversionEnantiomeric Excess (e.e.)Reference
OYE2, OYE3, EBP1(E)-β-cyanoacrylate(S)>99%>99% acs.org
NCR(Z)-β-cyanoacrylate(R)94%>99% acs.org
EBP1Methyl (E)-β-cyanoacrylate (Z)-isomer(R)64%>99% acs.org

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor. nih.gov They are valuable biocatalysts for the synthesis of chiral amines from prochiral ketones with high stereoselectivity. mbl.or.krnih.gov This method is considered a greener and more sustainable approach for producing chiral amines, which are key building blocks in many pharmaceuticals. mbl.or.kr

The application of transaminases can be for either the kinetic resolution of racemic compounds or the asymmetric synthesis from a prochiral substrate. nih.gov ω-Transaminases are particularly interesting as they can act on the distal amino group of a substrate and have been used for the asymmetric synthesis of chiral amines. nih.gov While challenges such as unfavorable equilibrium and substrate/product inhibition exist, strategies are being developed to overcome these limitations. mbl.or.kr

Reactivity and Derivatization of Ethyl 5 Methyl 3 Oxohexanoate

Fundamental Reaction Pathways

The fundamental reaction pathways for Ethyl 5-methyl-3-oxohexanoate are dictated by the interplay between its ketone, ester, and activated α-carbon functionalities.

The ketone carbonyl group (at C3) is an electrophilic center susceptible to nucleophilic attack. ncert.nic.in In these reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in Subsequent protonation yields an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions due to steric and electronic factors. The two alkyl groups attached to the ketone's carbonyl carbon in this compound make it less electrophilic and more sterically hindered than an aldehyde. ncert.nic.in

Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and ketals, as well as additions of organometallic reagents. For instance, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base would yield a cyanohydrin.

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl

NucleophileProduct TypeGeneral Conditions
HCN/CN⁻CyanohydrinBasic catalyst
R-OH (Alcohol)Hemiketal/KetalAcid catalyst
R-MgX (Grignard)Tertiary AlcoholAnhydrous ether
H₂N-ZImine/EnamineAcid catalyst

This table represents general reactivity for ketones and is applicable to the C3-keto group of this compound.

A defining feature of β-keto esters like this compound is the acidity of the protons on the α-carbon (C2), the carbon situated between the ketone and ester carbonyls. The electron-withdrawing nature of both carbonyl groups stabilizes the conjugate base, an enolate, through resonance. This delocalization of the negative charge onto both oxygen atoms makes the α-protons significantly more acidic than those in simple ketones or esters.

The formation of this stabilized enolate is the cornerstone of the Claisen condensation, a key reaction for synthesizing β-keto esters. jove.comjove.comorganic-chemistry.org The enolate ion is a powerful nucleophile and readily participates in reactions with various electrophiles, most notably alkylation. This allows for the introduction of alkyl substituents at the C2 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide.

General Scheme for α-Alkylation:

Enolate Formation: Treatment of the β-keto ester with a suitable base (e.g., sodium ethoxide) removes an α-proton. libretexts.org

Nucleophilic Attack: The resulting enolate attacks an alkyl halide, forming a new carbon-carbon bond.

This process can be repeated if a second α-proton is present, leading to dialkylated products. The acetoacetic ester synthesis, a classic named reaction, utilizes this reactivity to convert alkyl halides into methyl ketones after hydrolysis and decarboxylation of the alkylated β-keto ester. nih.gov

The ethyl ester functional group can undergo several characteristic transformations, including transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For β-keto esters, this transformation is a valuable method for modifying the ester group without disturbing the rest of the molecule. rsc.org A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed for this purpose. rsc.orgnih.gov The reaction kinetics are often slow, necessitating a catalyst. rsc.org To prevent competitive hydrolysis, acid-catalyzed transesterifications usually require anhydrous conditions. rsc.org

Recent research has focused on environmentally benign and reusable catalysts. For example, silica-supported boric acid has been shown to be a highly efficient heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, yielding excellent results (87-95% yield). nih.gov Arylboronic acids, such as 3-nitrobenzeneboronic acid, also serve as effective Lewis acid catalysts for these transformations. nih.gov

Table 2: Selected Catalysts for Transesterification of β-Keto Esters

CatalystCatalyst TypeConditionsKey Features
Boric Acid (H₃BO₃)Protic/Lewis AcidXylene, refluxEnvironmentally benign. nih.gov
Silica-Boric Acid (SiO₂–H₃BO₃)Heterogeneous AcidSolvent-free, heatRecyclable, high yield. nih.gov
3-Nitrobenzeneboronic acidLewis AcidSolvent-free, 80 °CGood to excellent yields with various alcohols, thiols, and amines. nih.gov
Montmorillonite (B579905) K-10Heterogeneous AcidToluene (B28343), refluxReusable, environmentally benign. researchgate.net

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-3-oxohexanoic acid, under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, forming the carboxylic acid, which is then deprotonated by the base to yield a carboxylate salt. Acidic workup is required to protonate the salt and obtain the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process. The ester carbonyl oxygen is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, an alcohol (ethanol) is eliminated, yielding the carboxylic acid.

Kinetic studies on the hydrolysis of other β-keto esters have been performed spectrophotometrically. For example, the hydrolysis of methyl-2-(benzoylmethyl)benzoate in aqueous KOH solution was found to follow pseudo-first-order kinetics. asianpubs.orgresearchgate.net Such studies allow for the determination of rate constants and activation energies, providing insight into the reaction mechanism. asianpubs.orgresearchgate.net It's important to note that the resulting β-keto acids are often unstable and can readily undergo decarboxylation upon heating, yielding a ketone. rsc.org

Ester Group Transformations

Oxidation and Reduction Chemistry

The ketone functionality of this compound is the primary site for oxidation and reduction reactions.

Reduction: The C3 keto group can be selectively reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). orgsyn.orgresearchgate.net NaBH₄ is highly selective for reducing aldehydes and ketones and does not typically reduce the less reactive ester group under standard conditions. The reduction is usually carried out in a protic solvent like methanol (B129727) or ethanol.

Table 3: Reduction of β-Keto Esters

ReagentProductSelectivityTypical Solvent
Sodium Borohydride (NaBH₄)β-Hydroxy EsterHigh (Ketone over Ester)Methanol, Ethanol
Lithium Aluminium Hydride (LiAlH₄)1,3-DiolLow (Reduces both Ketone and Ester)Anhydrous Ether, THF

Oxidation: While the ketone is already in a relatively high oxidation state, the adjacent α-carbon can be oxidized. A significant reaction in this category is α-hydroxylation. This reaction introduces a hydroxyl group at the C2 position, forming an α-hydroxy-β-keto ester. This transformation can be achieved using various oxidizing agents, often in conjunction with a catalyst. One method involves the reaction of a metal-bound enolate with an oxygen source. nih.gov

Oxidation of the Keto Group to Carboxylic Acids

The oxidation of the keto group in β-keto esters like this compound to carboxylic acids can be a challenging transformation due to the presence of other reactive sites in the molecule. Direct oxidation of the ketone to a carboxylic acid without cleavage of the carbon-carbon bond is not a standard reaction. However, oxidative cleavage reactions can be employed to convert the keto group into a carboxylic acid functionality.

One such method is the haloform reaction, which is applicable to methyl ketones and compounds that can be oxidized to methyl ketones. wikipedia.orgbyjus.commasterorganicchemistry.com In the case of this compound, the methylene (B1212753) group adjacent to the keto group (the C4 position) is activated. The reaction proceeds via polyhalogenation of the α-carbon to the ketone, followed by cleavage of the C-C bond between the carbonyl group and the polyhalogenated carbon by a base.

For this compound, the reaction with a halogen (such as iodine, bromine, or chlorine) in the presence of a strong base (like sodium hydroxide) would lead to the formation of a carboxylate and a haloform. Specifically, the reaction would cleave the bond between C3 and C4, yielding isovaleric acid (3-methylbutanoic acid) and a haloform, along with the ethyl ester of oxalic acid monoamide as a byproduct from the remaining fragment.

Table 1: Products of the Haloform Reaction of this compound

ReactantReagentsMajor Products
This compoundI₂, NaOHIsovaleric acid, Iodoform
This compoundBr₂, NaOHIsovaleric acid, Bromoform
This compoundCl₂, NaOHIsovaleric acid, Chloroform

Reduction of the Keto Group to Alcohols

The keto group of this compound can be readily reduced to a secondary alcohol, yielding ethyl 3-hydroxy-5-methylhexanoate. This transformation can be achieved through various chemical and biological methods.

Chemical Reduction Methods

Chemical reduction of the β-keto group in this compound can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, leading to either syn or anti diastereomers of the resulting β-hydroxy ester.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters. However, with β-keto esters, chelation control can play a significant role in determining the stereoselectivity. For instance, the use of sodium borohydride in combination with a chelating agent can favor the formation of the syn-diol upon subsequent reduction of the ester.

More sophisticated methods involving directed reductions can provide higher levels of diastereoselectivity. For example, the use of bulky hydride reagents or catalytic hydrogenation with specific catalysts can favor the formation of one diastereomer over the other.

Table 2: Chemical Reduction of this compound

Reducing AgentTypical SolventPrimary Product
Sodium Borohydride (NaBH₄)Methanol, EthanolEthyl 3-hydroxy-5-methylhexanoate
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF5-methylhexane-1,3-diol
Catalytic Hydrogenation (e.g., H₂/Raney Ni)EthanolEthyl 3-hydroxy-5-methylhexanoate
Asymmetric Bioreduction Studies

Asymmetric bioreduction offers an environmentally friendly and highly stereoselective method for the synthesis of chiral alcohols. While specific studies on the asymmetric bioreduction of this compound are not extensively documented in publicly available literature, the reduction of similar β-keto esters is a well-established process using various microorganisms and isolated enzymes.

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. It contains a variety of oxidoreductases that can reduce the keto group of β-keto esters to the corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess. The stereochemical outcome is often governed by Prelog's rule. For substrates like this compound, baker's yeast would be expected to yield predominantly one enantiomer of ethyl 3-hydroxy-5-methylhexanoate.

Other microorganisms, such as Candida and Pichia species, as well as isolated enzymes like alcohol dehydrogenases (ADHs), are also employed for these transformations. These biocatalysts can offer different stereoselectivities and substrate specificities, allowing for the synthesis of either enantiomer of the desired product.

Table 3: Potential Biocatalysts for the Asymmetric Reduction of this compound

BiocatalystExpected ProductPotential Enantiomeric Excess
Saccharomyces cerevisiae (Baker's Yeast)(S)-ethyl 3-hydroxy-5-methylhexanoateHigh
Candida species(R)- or (S)-ethyl 3-hydroxy-5-methylhexanoateVariable to High
Isolated Alcohol Dehydrogenases (ADHs)(R)- or (S)-ethyl 3-hydroxy-5-methylhexanoateVery High

Formation of Heterocyclic and Carbocyclic Systems

The presence of both a keto and an ester functional group, separated by a methylene group, makes this compound a versatile precursor for the synthesis of a variety of heterocyclic and carbocyclic systems through cyclization and condensation reactions.

Cyclization Reactions

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of carbocyclic rings. A key example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. To utilize this compound in a Dieckmann-type cyclization, it would first need to be converted into a suitable diester.

Another important cyclization pathway for related compounds is the Paal-Knorr synthesis, which produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orguomustansiriyah.edu.iqorganic-chemistry.org this compound can be envisioned as a precursor to a 1,4-dicarbonyl compound through appropriate synthetic manipulations, which could then undergo Paal-Knorr cyclization.

Condensation Reactions

This compound, as a β-keto ester, is an excellent substrate for various condensation reactions to form heterocyclic systems.

The Hantzsch pyridine (B92270) synthesis is a one-pot condensation reaction between a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, which produces a dihydropyridine (B1217469) that can be subsequently oxidized to a pyridine. nih.gov In this reaction, two equivalents of this compound could react with an aldehyde and ammonia to form a symmetrically substituted pyridine derivative.

The Biginelli reaction is another important multicomponent reaction where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone or a dihydropyrimidinethione. mdpi.com This reaction provides a straightforward route to highly functionalized pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry.

Furthermore, the Knoevenagel condensation involves the reaction of the active methylene group of the β-keto ester with an aldehyde or ketone. arkat-usa.orgresearchgate.netresearchgate.net This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond and can be a key step in the synthesis of more complex molecules, including heterocyclic systems. For example, the product of a Knoevenagel condensation can undergo a subsequent intramolecular cyclization.

Table 4: Heterocyclic Systems from this compound

Reaction NameReactantsProduct Class
Hantzsch Pyridine SynthesisThis compound, Aldehyde, AmmoniaPyridine
Biginelli ReactionThis compound, Aldehyde, Urea/ThioureaDihydropyrimidinone/thione
Knoevenagel CondensationThis compound, Aldehyde/Ketoneα,β-Unsaturated β-keto ester

Alkylation Reactions

The presence of two carbonyl groups in this compound significantly increases the acidity of the protons on the α-carbon (the carbon atom between the two carbonyls). This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. aklectures.comyoutube.com This enolate is a potent nucleophile and can react with electrophiles, most commonly alkyl halides, in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond at the α-position. aklectures.comlibretexts.orglibretexts.org

The general mechanism for the alkylation of a β-keto ester like this compound proceeds in two main steps:

Enolate Formation: A base, typically an alkoxide such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon. libretexts.org The pKa of the α-protons of a typical β-keto ester is around 11-13, making them readily removable by common alkoxide bases. libretexts.orgfiveable.me The resulting enolate is stabilized by the delocalization of the negative charge onto the two adjacent oxygen atoms. fiveable.me

Nucleophilic Attack (SN2): The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group in a concerted, backside attack. libretexts.orglibretexts.orgwikipedia.org This step is subject to the typical constraints of SN2 reactions, favoring primary and secondary alkyl halides over tertiary halides, which are prone to elimination reactions. libretexts.org

Step 1: Enolate Formation

Step 2: SN2 Alkylation

Since this compound possesses two acidic α-protons, the alkylation process can be repeated with a second equivalent of base and an alkyl halide to yield a dialkylated product. youtube.comlibretexts.org The choice of base and reaction conditions can be tailored to favor either mono- or dialkylation. sciencemadness.org Subsequent hydrolysis and decarboxylation of the alkylated product provides a route to more complex ketones. aklectures.comyoutube.com

Table 1: Common Bases and Alkylating Agents for β-Keto Ester Alkylation
Base Typical Solvent Alkylating Agent (R-X) Product Type
Sodium Ethoxide (NaOEt)EthanolMethyl Iodide (CH₃I)α-Methylated Ester
Potassium tert-butoxide (t-BuOK)tert-ButanolEthyl Bromide (CH₃CH₂Br)α-Ethylated Ester
Sodium Hydride (NaH)THF, DMFBenzyl Bromide (BnBr)α-Benzylated Ester
Lithium Diisopropylamide (LDA)THFAllyl Chloride (CH₂=CHCH₂Cl)α-Allylated Ester

Derivatization to Nicotinic Acid Esters and Pyridones

The dicarbonyl structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including derivatives of nicotinic acid (a form of vitamin B3) and pyridones. Two classical multicomponent reactions are particularly relevant: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation.

Hantzsch Pyridine Synthesis: This reaction involves the condensation of a β-keto ester (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source, typically ammonia or ammonium acetate (B1210297) (1 equivalent). acs.orghandwiki.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. acs.orgchemtube3d.com

If this compound were used in a Hantzsch synthesis with formaldehyde (B43269) and ammonia, the expected product, after oxidation, would be a symmetrically substituted pyridine-3,5-dicarboxylate. The mechanism involves a series of condensations and cyclization steps, including an initial Knoevenagel condensation between the aldehyde and one molecule of the β-keto ester, and the formation of an enamine from the second molecule of the β-keto ester and ammonia. acs.org

Guareschi-Thorpe Condensation: This reaction provides a route to substituted 2-pyridones (or their tautomeric 2-hydroxypyridines). nih.gov In a common variation, a β-keto ester condenses with a cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base or an ammonia source like ammonium carbonate. researchgate.netrsc.orgdrugfuture.com The reaction proceeds through Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization to yield the final pyridone ring. rsc.orgnih.gov

Using this compound and cyanoacetamide in the presence of a base would lead to the formation of a 3-cyano-4-isobutyl-6-methyl-2-pyridone. The versatility of these multicomponent reactions allows for the generation of a wide array of substituted pyridine and pyridone scaffolds from simple precursors like this compound. nih.gov

Mechanistic Studies on Reactivity and Selectivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, the nature of reaction transition states, and the electronic and steric influence of its substituents.

Reaction Kinetics and Thermodynamic Considerations

The key step governing many reactions of this compound is the initial deprotonation of the α-carbon to form an enolate. Since the ketone carbonyl is flanked by an ethyl group on one side and an isobutyl group on the other, the molecule is unsymmetrical. However, the α-carbon is the site of deprotonation for alkylation, which is flanked by the ester and ketone carbonyls. In reactions involving the γ-carbon, kinetic and thermodynamic control become significant.

Kinetic Control: The kinetic enolate is the one that is formed fastest. This typically occurs by removing the most sterically accessible proton. udel.edu For reactions at other positions or on related unsymmetrical ketones, kinetic control is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) under irreversible conditions. udel.edumasterorganicchemistry.com

Thermodynamic Control: The thermodynamic enolate is the most stable enolate, which is usually the one with the more substituted double bond. udel.edumasterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established. This is achieved by using a weaker base (e.g., sodium ethoxide, where the pKa difference between the base and the β-keto ester is smaller), a protic solvent, or higher reaction temperatures. masterorganicchemistry.comlibretexts.org

The choice between kinetic and thermodynamic conditions can thus direct the regioselectivity of reactions in related unsymmetrical carbonyl compounds. rsc.orgrsc.org For the alkylation at the α-carbon of this compound, there is only one set of acidic protons, so regioselectivity is not an issue. However, the rate of the subsequent SN2 reaction will be dependent on the concentration of the enolate and the alkyl halide, as described by a second-order rate law: Rate = k[enolate][alkyl halide]. wikipedia.org

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Enolate Formation
Factor Kinetic Control Thermodynamic Control Rationale
Base Strong, bulky (e.g., LDA)Weaker, less hindered (e.g., NaOEt, NaH)Bulky base accesses the least hindered proton faster; weaker bases allow for equilibration. udel.edu
Temperature Low (-78 °C)Higher (0 °C to reflux)Low temperature prevents equilibration to the thermodynamic product. libretexts.org
Solvent Aprotic (e.g., THF)Protic or aproticProtic solvents can facilitate proton exchange and equilibration.
Reaction Time ShortLongLonger times allow the system to reach thermodynamic equilibrium.

Transition State Analysis and Computational Modeling of Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving β-keto esters. researchgate.netnih.govorientjchem.org

Alkylation Transition State: The alkylation of the enolate of this compound proceeds via an SN2 mechanism. The transition state for this reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.publibretexts.org In this high-energy state, the bond to the incoming nucleophile (the enolate) is partially formed, while the bond to the leaving group (the halide) is partially broken. pressbooks.publibretexts.org Computational modeling can calculate the geometry and energy of this transition state, providing insights into the reaction's activation energy and stereochemical outcome. acs.org For instance, the backside attack trajectory (180° relative to the leaving group) is confirmed by both experimental and computational evidence to minimize steric repulsion and allow for optimal orbital overlap between the nucleophile's HOMO and the electrophile's LUMO (the σ* antibonding orbital of the C-X bond). wikipedia.org

Hantzsch Synthesis Modeling: DFT calculations have also been applied to model multicomponent reactions like the Hantzsch synthesis. researchgate.netnih.gov These studies help to compare different proposed mechanistic pathways, analyze the stability of intermediates, and calculate the activation energies for key steps such as the initial Knoevenagel condensation and the final cyclization. nih.gov Such models can predict how substituents on the β-keto ester and aldehyde components will influence reaction rates and yields.

Substituent Effects on Reaction Outcomes

The specific substituents on this compound—an ethyl group on the ester and an isobutyl group on the ketone side—exert both steric and electronic effects that influence its reactivity compared to other β-keto esters.

Electronic Effects: The two carbonyl groups are the primary activators of the α-hydrogens due to their strong electron-withdrawing inductive effects and their ability to stabilize the resulting enolate through resonance. ncert.nic.in The alkyl groups (ethyl and isobutyl) are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbons compared to formaldehyde or acetaldehyde, but their primary influence is steric. ncert.nic.in

Steric Effects: The isobutyl group (–CH₂CH(CH₃)₂) is more sterically demanding than a simple methyl or ethyl group. In the context of alkylation at the α-position, this bulkiness does not directly hinder the approach to the α-protons. However, in other reactions, such as those involving nucleophilic attack at the ketone carbonyl, the isobutyl group can provide significant steric hindrance, potentially favoring attack at the less hindered ester carbonyl under certain conditions. For α-alkylation, the steric bulk of the ester group has been shown to be important for achieving high selectivity in certain catalytic reactions. acs.org Similarly, bulky substituents on the incoming electrophile can significantly slow the rate of SN2 alkylation. rsc.orgnih.gov

Table 3: Comparison of Substituent Effects in β-Keto Esters
Compound R¹ (Ester side) R² (Ketone side) Expected α-H Acidity Steric Hindrance at Ketone
Ethyl acetoacetate (B1235776)-CH₂CH₃-CH₃HighLow
Methyl acetoacetate-CH₃-CH₃HighLow
tert-Butyl acetoacetate-C(CH₃)₃-CH₃HighLow
This compound -CH₂CH₃ -CH₂CH(CH₃)₂ High Moderate
Ethyl benzoylacetate-CH₂CH₃-C₆H₅Higher (due to resonance)Moderate

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled. For Ethyl 5-methyl-3-oxohexanoate, which exists predominantly in its keto form, specific resonances in both proton and carbon-13 spectra are expected. mdpi.com

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The signals are analyzed based on their chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, quartet), the number of protons each signal represents (integration), and the coupling constants (J) in Hertz (Hz), which describe the interaction between adjacent protons.

The expected spectral data, based on the compound's structure (CH₃-CH(CH₃)-CH₂-C(=O)-CH₂-C(=O)-O-CH₂-CH₃), are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Fragment
H-1'~1.25Triplet (t)3H~7.1-O-CH₂-CH₃
H-6~0.95Doublet (d)6H~6.6-CH(CH₃)₂
H-5~2.20Multiplet (m)1H--CH(CH₃)₂
H-4~2.55Doublet (d)2H~6.8-CH₂-CH(CH₃)₂
H-2~3.45Singlet (s)2H--C(=O)-CH₂-C(=O)-
H-2'~4.15Quartet (q)2H~7.1-O-CH₂-CH₃

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., alkyl, ketone, ester). Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Structural Fragment
C-1 (Ester C=O)~167.5-C(=O)-O-
C-3 (Keto C=O)~202.0-C(=O)-
C-2' (Ethyl CH₂)~61.5-O-CH₂-CH₃
C-2 (Methylene)~49.5-C(=O)-CH₂-C(=O)-
C-4 (Methylene)~50.0-CH₂-CH(CH₃)₂
C-5 (Methine)~24.5-CH(CH₃)₂
C-6 (Methyl)~22.5-CH(CH₃)₂
C-1' (Ethyl CH₃)~14.0-O-CH₂-CH₃

Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-1' and H-2' protons of the ethyl group, and between the H-6, H-5, and H-4 protons of the isobutyl fragment, confirming these structural units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is the primary method for definitively assigning the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the individual spin systems. For instance, HMBC would show a correlation from the H-2 protons to both the ester (C-1) and keto (C-3) carbonyl carbons, and from the H-2' protons to the ester carbonyl carbon (C-1), confirming the complete structure of the β-keto ester.

NMR for Purity and Isomeric Content Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. rssl.comresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.com

To determine the purity of a sample of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte's signals). By comparing the integrals of specific, well-resolved signals from both the analyte and the standard, the purity of the analyte can be calculated with high accuracy. acs.orgemerypharma.com This method is recognized as a primary analytical technique for purity assessment. aist.go.jp Furthermore, NMR can readily identify and quantify isomeric impurities, as they would present a distinct set of NMR signals from the main compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. The molecular formula for this compound is C₉H₁₆O₃. nih.gov Its calculated monoisotopic mass is 172.10994 Da. nih.gov

An HRMS analysis would be expected to yield an m/z value that matches this calculated mass with very low error, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass. In electrospray ionization (ESI), common adducts such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions are often observed. researchgate.netnih.gov

Table 3: Predicted HRMS Data for this compound

Molecular FormulaAdductCalculated Exact Mass (m/z)
C₉H₁₆O₃[M]⁺172.10994
[M+H]⁺173.11722
[M+Na]⁺195.09916

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).

For this compound (C9H16O3, molecular weight: 172.22 g/mol ), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z of approximately 173.23. Depending on the solvent system and additives used, other adducts, such as with sodium [M+Na]+ (m/z ≈ 195.21) or potassium [M+K]+ (m/z ≈ 211.20), might also be observed. The high accuracy of mass determination in ESI-MS allows for the confirmation of the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative information.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 172, corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the ester and keto functional groups, as well as the alkyl chain. Common fragments might include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and rearrangements like the McLafferty rearrangement.

Detailed, peer-reviewed GC-MS fragmentation data specifically for this compound is not widely published. However, the technique is routinely used in quality control to assess the purity of this compound by identifying and quantifying any impurities present.

Technique Expected Ion (m/z) Information Provided
ESI-MS[M+H]+ ≈ 173.23Molecular Weight Confirmation
ESI-MS[M+Na]+ ≈ 195.21Molecular Weight Confirmation
GC-MSM+ ≈ 172Molecular Weight and Fragmentation Pattern

Chromatographic Methods

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a primary method for determining the purity of this compound and for its quantitative analysis. The technique separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for accurate quantification.

For purity analysis, a high-resolution capillary GC column would be employed. A pure sample of this compound would exhibit a single major peak. The presence of other peaks would indicate impurities, which can be identified if reference standards are available. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Specific, standardized GC methods for the routine analysis of this compound are often developed in-house by manufacturers and research laboratories. While general GC principles are applicable, the exact experimental conditions would be optimized for the specific analytical need.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability. HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.

For a moderately polar compound like this compound, a reversed-phase HPLC method would be appropriate. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule will exhibit some UV absorbance.

Similar to GC, the retention time in HPLC is used for identification, and the peak area is used for quantification to determine purity. HPLC can be particularly useful for separating this compound from non-volatile impurities or reaction byproducts. While commercial suppliers of this compound may provide HPLC data, detailed research publications on specific HPLC methods for this compound are limited.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the 5-position of the hexanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in the synthesis of pharmaceuticals and fine chemicals, it is crucial to use a single enantiomer. Chiral chromatography is the primary technique used to separate and quantify the enantiomers of a chiral compound and to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) in either GC or HPLC. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation. The choice of the CSP and the chromatographic conditions (mobile phase composition, temperature, etc.) is critical for achieving good resolution of the enantiomers.

Following separation, the relative amounts of the two enantiomers are determined by integrating the areas of their respective peaks in the chromatogram. The enantiomeric excess is then calculated using the formula:

e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

There is a lack of published research detailing the specific chiral chromatographic separation of this compound enantiomers. The development of such a method would require screening of various commercially available chiral columns and optimization of the analytical conditions.

Chromatographic Method Stationary Phase Example Mobile Phase Example Information Obtained
Gas Chromatography (GC)Phenyl-methylpolysiloxaneHeliumPurity, Quantitative Analysis
HPLC (Reversed-Phase)C18Water/AcetonitrilePurity, Separation from Non-volatiles
Chiral ChromatographyCyclodextrin-based (GC) or Polysaccharide-based (HPLC)VariesEnantiomeric Excess, Separation of Enantiomers

Other Analytical Techniques

Beyond mass spectrometry and chromatography, other analytical techniques play a role in the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. These techniques are fundamental for confirming the correct structure of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups would be expected in the region of 1700-1750 cm⁻¹.

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, and oxygen) of the compound, providing an empirical formula that can be compared with the theoretical composition to verify purity.

While these techniques are standard for the characterization of organic compounds, specific, detailed research findings applying these methods to this compound are not extensively documented in publicly accessible scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features within this compound. The molecule contains two distinct carbonyl groups—one belonging to the ester and the other to the ketone—as well as various carbon-hydrogen and carbon-oxygen single bonds.

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its constituent functional groups. The two carbonyl (C=O) stretching vibrations are typically the most prominent features in the spectrum, appearing in the region of 1650-1750 cm⁻¹. The exact position of these peaks can be influenced by the molecular environment. The ester carbonyl stretch generally appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1705-1725 cm⁻¹). Additionally, the spectrum will show characteristic C-O stretching vibrations associated with the ester group and C-H stretching and bending vibrations for the alkane portions of the molecule.

Table 1: Expected Infrared Absorption Peaks for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1735 - 1750 Strong
C=O (Ketone) Stretch 1705 - 1725 Strong
C-H (sp³) Stretch 2850 - 3000 Medium-Strong

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) that constitute a compound. This method serves to verify the empirical and molecular formula of a synthesized or isolated sample of this compound. The molecular formula for this compound is C₉H₁₆O₃, with a molecular weight of approximately 172.22 g/mol . nih.govsigmaaldrich.com

By comparing the experimentally determined elemental composition with the theoretically calculated values, researchers can confirm the purity and identity of the compound. The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular formula.

Table 2: Elemental Composition of this compound (C₉H₁₆O₃)

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Percentage (%)
Carbon C 12.011 9 108.099 62.76
Hydrogen H 1.008 16 16.128 9.37
Oxygen O 15.999 3 47.997 27.87

| Total | | | | 172.224 | 100.00 |

Optical Rotation for Chiral Compounds

This compound possesses a stereogenic center at the fifth carbon atom (C5), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a -CH₂C(=O)CH₂COOEt group. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R)-ethyl 5-methyl-3-oxohexanoate and (S)-ethyl 5-methyl-3-oxohexanoate.

These enantiomers are optically active, meaning they can rotate the plane of plane-polarized light. Optical rotation is a physical property measured using a polarimeter, and the specific rotation ([α]) is a characteristic value for a chiral compound under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration).

One enantiomer will rotate the plane of polarized light in a clockwise direction, and is termed dextrorotatory (+).

The other enantiomer will rotate the light by an equal magnitude but in a counter-clockwise direction, and is termed levorotatory (-).

A racemic mixture, which contains equal amounts of both enantiomers, will be optically inactive as the rotations cancel each other out. The asymmetric synthesis of β-keto esters is an area of significant research interest, aiming to produce one enantiomer in excess over the other. researchgate.netresearchgate.net While this compound is chiral, specific optical rotation values for its pure enantiomers are not widely reported in standard chemical literature. The determination of these values would require the separation of the racemic mixture or the asymmetric synthesis of the individual (R) and (S) enantiomers, followed by polarimetric analysis.

Table 3: List of Compounds

Compound Name
This compound
(R)-ethyl 5-methyl-3-oxohexanoate

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Biochemical Research and Metabolic Studies

Ethyl 5-methyl-3-oxohexanoate, as a β-keto ester, is a valuable tool in biochemical research and metabolic studies due to its structural features that allow it to participate in and probe various biological pathways.

Investigation of Metabolic Pathways

The metabolism of β-keto esters like this compound is of significant interest in understanding cellular energy utilization and fatty acid metabolism. In biological systems, these compounds can undergo enzymatic hydrolysis to yield the corresponding β-keto acid. This hydrolysis is a critical step that can influence the subsequent metabolic fate of the molecule. youtube.comaklectures.com

Following hydrolysis, the resulting β-keto acid can be subject to decarboxylation, a reaction that removes a carboxyl group and releases carbon dioxide. youtube.comaklectures.com This process is a key step in the catabolism of these molecules. The remaining ketone body can then enter various metabolic pathways. For instance, it can be converted into acetyl-CoA, which is a central molecule in cellular metabolism, feeding into the citric acid cycle for energy production or being utilized in the synthesis of fatty acids and cholesterol. wikipedia.org

The study of the metabolic breakdown of this compound can provide insights into the regulation of metabolic pathways under different physiological and pathological conditions. For example, understanding how its metabolism is altered in states of fasting or in metabolic disorders can shed light on the underlying biochemical mechanisms of these conditions. nih.govoup.com

Enzyme Interaction Studies

The structure of this compound, with its ketone and ester functional groups, makes it a substrate for a variety of enzymes. Studying these interactions is crucial for understanding its biological activity and for the design of new therapeutic agents.

Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are particularly relevant to the metabolism of this compound. researchgate.net Carboxylesterases, for example, are known to hydrolyze ester linkages, and their interaction with this compound would be a key determinant of its metabolic stability and pharmacokinetic profile. nih.gov

Furthermore, the ketone group can interact with various oxidoreductases. These enzymes can catalyze the reduction of the ketone to a secondary alcohol or its oxidation, leading to different metabolic products. The stereochemistry of these reactions is often of great interest, as different stereoisomers can have distinct biological activities.

Investigating the binding affinity and catalytic efficiency of various enzymes towards this compound can be accomplished using a range of biochemical assays. These studies can help in identifying the specific enzymes responsible for its metabolism and can also reveal potential drug-drug interactions if co-administered with other therapeutic agents that are metabolized by the same enzymes.

Mimicry of Natural Substrates in Biological Systems

A significant application of compounds like this compound in biochemical research is their ability to act as mimics of natural substrates. The β-keto ester moiety is structurally similar to intermediates found in various metabolic pathways, most notably fatty acid biosynthesis and degradation.

In the context of fatty acid metabolism, intermediates with β-ketoacyl structures are central to the iterative process of chain elongation or shortening. By introducing this compound into a biological system, researchers can study the enzymes involved in these pathways. It can act as a competitive inhibitor or an alternative substrate, allowing for the characterization of enzyme kinetics and the elucidation of reaction mechanisms.

This mimicry also extends to other biological processes. For instance, some bacterial quorum sensing systems utilize N-acyl homoserine lactones, which share structural similarities with β-keto esters, as signaling molecules. nih.gov this compound could potentially be used as a probe to study these communication systems and to identify new targets for antimicrobial therapies.

The ability to synthesize analogues of this compound with specific modifications further enhances its utility as a molecular probe. These analogues can be used to map the active sites of enzymes and to understand the structural requirements for substrate binding and catalysis.

Mechanism of Action at Molecular Targets

Understanding the mechanism of action of this compound at the molecular level is essential for its development as a potential therapeutic agent or research tool. Its chemical structure suggests several potential molecular targets.

The electrophilic nature of the carbonyl carbons in the β-keto ester moiety makes them susceptible to nucleophilic attack. researchgate.net This reactivity can be exploited in the design of covalent inhibitors of enzymes. For example, if an enzyme has a nucleophilic residue, such as a cysteine or serine, in its active site, this compound could potentially form a covalent bond with this residue, leading to irreversible inhibition.

Furthermore, the ability of the β-dicarbonyl system to chelate metal ions could be another mechanism of action. Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. This compound could potentially bind to this metal ion, thereby inhibiting the enzyme's function.

Computational modeling and molecular docking studies can be employed to predict the binding modes of this compound with various protein targets. These in silico approaches, combined with experimental validation, can provide a detailed picture of the molecular interactions that underlie its biological effects. This knowledge is invaluable for optimizing its structure to enhance its potency and selectivity for a specific molecular target.

Broader Research Applications and Industrial Relevance

Role in Organic Synthesis Research

In the field of organic synthesis, Ethyl 5-methyl-3-oxohexanoate serves as a foundational component for constructing more intricate molecular architectures. Its bifunctional nature allows for sequential and controlled modifications, making it a valuable tool for synthetic chemists.

The structural framework of this compound is embedded in various more complex molecules, highlighting its role as a key precursor. One notable example is its connection to the synthesis of Pregabalin, an anticonvulsant and anxiolytic drug. While not a direct precursor, the closely related (S)-3-cyano-5-methyl-hexanoic acid ethyl ester is a crucial intermediate in several synthetic routes to Pregabalin. This underscores the utility of the 5-methyl-3-oxohexanoate scaffold in the synthesis of bioactive compounds. The ability to introduce functionality at multiple sites on the molecule makes it an attractive starting material for the synthesis of a range of complex natural products and pharmaceuticals.

Beta-keto esters like this compound are classic substrates for aldol-type condensation reactions. The generation of the enolate under basic conditions allows for its reaction with various aldehydes and ketones. This reaction forms a new carbon-carbon bond and introduces a β-hydroxy ketone or, after dehydration, an α,β-unsaturated ketone functionality. This type of reaction is fundamental in organic synthesis for building molecular complexity. For instance, the dianion of a similar beta-keto ester, methyl acetoacetate (B1235776), has been shown to react with aldehydes and ketones to yield δ-hydroxy-β-keto esters, which are valuable intermediates in the synthesis of cyclic compounds. imbibeinc.com This reactivity is directly applicable to this compound, allowing for the synthesis of a wide array of substituted derivatives.

The enolate of this compound can also act as a nucleophile in substitution reactions, most commonly alkylations. By treating the beta-keto ester with a suitable base to form the enolate, followed by the addition of an alkyl halide, a new alkyl group can be introduced at the C-4 position (the carbon between the two carbonyls). This alkylation of enolates is a powerful tool for creating new carbon-carbon bonds and further elaborating the molecular structure. libretexts.orglibretexts.orgyoutube.comyoutube.com This reaction allows for the introduction of diverse substituents, further expanding the synthetic utility of this compound as a versatile intermediate.

Applications in Flavor and Fragrance Industry Research

The sensory properties of this compound, particularly its pleasant fruity aroma, have led to its investigation and use within the flavor and fragrance industry. webflow.com Esters, in general, are well-known for their characteristic fruity and sweet smells and are major components of the natural aromas of many fruits. imbibeinc.comforeverest.net

This compound is utilized as a synthetic intermediate for food additives and spices. webflow.com Its fruity profile makes it a candidate for inclusion in flavor formulations designed to impart or enhance fruity notes in a variety of food and beverage products. foreverest.net Esters are crucial in creating the flavor profiles of many processed foods and drinks, contributing to the sensory experience of products like candies, baked goods, and soft drinks. While specific commercial food and beverage products containing this exact compound are not always publicly disclosed, the flavor industry relies on a palette of such molecules to create consistent and appealing taste profiles. The similar compound, ethyl 3-oxohexanoate, is also recognized for its use in flavorings. researchgate.netthegoodscentscompany.com

In the fragrance industry, beta-keto esters have been explored for their potential in "pro-fragrance" or controlled-release systems. google.com The ester linkage can be designed to break down under specific conditions, such as exposure to light or changes in pH, slowly releasing a fragrant alcohol or ketone. While specific perfume formulations containing this compound are proprietary, its fruity and sweet aromatic profile makes it a desirable component for creating fresh and pleasant scents in a variety of consumer products, including perfumes, lotions, and soaps. The general class of fruity esters is a cornerstone of modern perfumery, used to create a wide range of fragrances from light and floral to rich and gourmand. google.combeilstein-journals.org

Materials Science and Polymer Chemistry Research

The unique chemical structure of this compound, a beta-keto ester, positions it as a valuable compound in the field of materials science and polymer chemistry. Its bifunctional nature, containing both a ketone and an ester group, allows for a variety of chemical modifications, making it a target for the synthesis of specialized polymers.

Utilization in Specialty Polymer Production

While specific homopolymers of this compound are not extensively documented in readily available literature, its role as a building block or a precursor in the synthesis of specialty polymers is an area of active research. Beta-keto esters, as a class of compounds, are recognized for their utility in polymer-supported synthesis.

One notable application involves the use of enzymes, such as lipase (B570770), to catalyze the transesterification of beta-keto esters. This process can be employed to create polymers with beta-keto ester terminal groups. For instance, a polymer like polyethylene (B3416737) glycol (PEG) can be functionalized with a beta-keto ester at its end. This resulting macromolecule can then serve as a versatile intermediate for the synthesis of more complex polymer architectures and block copolymers. The presence of the reactive beta-keto ester moiety allows for further chemical transformations, enabling the attachment of other molecules and the creation of polymers with tailored functionalities.

The general reactivity of beta-keto esters also allows for their incorporation into polymer backbones or as pendant side chains through various polymerization techniques. Research into keto-functionalized polymers has demonstrated that monomers containing ketone groups can be successfully polymerized to create reactive polymer scaffolds. These scaffolds can then be modified post-polymerization to introduce a wide range of functional groups, leading to materials with specific and tunable properties.

Formation of Polymers with Specific Properties

The incorporation of this compound or similar beta-keto esters into a polymer structure can impart specific and desirable properties to the resulting material. The ketone and ester functionalities can influence the polymer's physical and chemical characteristics in several ways.

The presence of the polar ketone and ester groups can enhance the polymer's adhesion to various substrates, making them potentially useful in coatings and adhesive applications. These polar groups can also influence the polymer's solubility and compatibility with other materials.

Furthermore, the reactive nature of the beta-keto group opens up possibilities for creating cross-linked or functionalized polymers. For example, the ketone group can undergo reactions such as aldol (B89426) condensation or oximation, allowing for the formation of networks or the attachment of specific molecules. This versatility enables the design of polymers with tailored properties such as:

Modified Thermal Stability: The introduction of specific side chains or cross-links can alter the glass transition temperature and thermal degradation profile of the polymer.

Controlled Degradability: The ester linkages within the polymer backbone or as side chains can be susceptible to hydrolysis, leading to biodegradable or degradable polymers for specific environmental or biomedical applications.

Reactive Surfaces: Polymers with pendant beta-keto ester groups can be used to create surfaces that can be further functionalized for applications in sensors, catalysis, or biocompatible materials.

Below is a data table summarizing the potential properties imparted by the inclusion of beta-keto esters in polymer chains.

PropertyInfluence of Beta-Keto Ester Moiety
Adhesion The polar ketone and ester groups can enhance adhesion to various surfaces.
Solubility The polarity of the functional groups can be tailored to control the solubility of the polymer in different solvents.
Reactivity The ketone group provides a site for post-polymerization modification, allowing for cross-linking or the attachment of functional molecules.
Degradability The ester linkage can be designed to be hydrolytically or enzymatically cleavable, leading to degradable polymers.
Thermal Properties The structure and functionality of the beta-keto ester can influence the polymer's glass transition temperature and overall thermal stability.

Cosmetic Formulations Research

This compound finds application in the cosmetic industry primarily due to its pleasant aromatic profile and the general properties of esters as skin-conditioning agents.

Use for Aromatic Properties

This compound is characterized by a distinct fruity and sweet aroma. This olfactory property makes it a valuable ingredient in the formulation of various cosmetic and personal care products. As a fragrance component, it can be used to impart a pleasant scent to products such as perfumes, lotions, creams, and soaps. The use of such aromatic compounds enhances the consumer's sensory experience and can mask the less desirable odors of other raw materials in the formulation.

Potential Skin-Conditioning Properties

Esters, as a chemical class, are widely recognized for their emollient and skin-conditioning properties in cosmetic formulations. naturalpoland.comingredientstodiefor.com While specific research on the skin-conditioning effects of this compound is not extensively detailed, its properties can be inferred from the behavior of similar short-chain fatty acid esters.

As an emollient, it is expected to help soften and smooth the skin by forming a thin, non-greasy film on the skin's surface. aston-chemicals.comacme-hardesty.com This film can help to reduce water loss from the stratum corneum, thereby improving skin hydration and providing a moisturized feel. naturalpoland.com The general benefits of esters as skin-conditioning agents are summarized in the table below.

PropertyFunction in Cosmetic Formulations
Emolliency Softens and soothes the skin, improving its texture and feel. acme-hardesty.com
Occlusivity Forms a protective barrier on the skin's surface to reduce transepidermal water loss (TEWL). naturalpoland.com
Spreadability Improves the application and spreadability of cosmetic products on the skin.
Solvency Can act as a solvent for other ingredients in the formulation.
Sensory Profile Contributes to a lighter, less oily feel compared to some other emollients. aston-chemicals.com

It is important to note that while the general functions of esters are well-established, the specific performance of this compound as a skin-conditioning agent would depend on its concentration in the formulation and its interaction with other ingredients.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent properties of Ethyl 5-methyl-3-oxohexanoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like M06-2x with a 6-311+G(d,p) basis set, can be utilized to determine a variety of molecular properties. These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
PropertyCalculated Value
Total Energy (Hartree)-575.123
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.45
HOMO-LUMO Gap (eV)6.44
Dipole Moment (Debye)2.75

Understanding the reaction mechanisms involving this compound, such as its keto-enol tautomerization or its participation in condensation reactions, requires the identification and characterization of transition-state geometries. DFT calculations are instrumental in locating these high-energy structures that connect reactants to products.

For instance, in the base-catalyzed enolization of this compound, a transition state would involve the partial abstraction of an alpha-proton by a base and the simultaneous formation of a carbon-carbon double bond. Computational methods can model this process, calculating the activation energy barrier, which is the energy difference between the reactants and the transition state. A well-known model for predicting the stereochemical outcome of reactions like the Claisen condensation, which involves beta-keto esters, is the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state. bham.ac.uk

Table 2: Illustrative Calculated Activation Energies for Reactions Involving a Beta-Keto Ester
ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Keto-Enol Tautomerization (uncatalyzed)B3LYP/6-31+G(d)30-35
Base-Catalyzed Enolate FormationM06-2X/6-311+G(d,p)10-15

This compound possesses several rotatable single bonds, leading to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around these bonds.

Computational studies can systematically explore the conformational space of this compound. By rotating key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers separating them. For beta-keto esters, intramolecular hydrogen bonding between the enol hydroxyl group and the keto oxygen can significantly stabilize certain conformations. The analysis of these landscapes is crucial for understanding the molecule's flexibility and its preferred shape, which in turn influences its reactivity and biological interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a larger biological molecule, such as an enzyme.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. These simulations place the ligand (this compound) into the binding pocket of the receptor (enzyme) in various positions and orientations and score them based on their complementarity.

For a hypothetical interaction with a reductase enzyme, for example, docking studies would likely show the carbonyl group of the keto function positioned near the enzyme's cofactor (like NADH or NADPH) and key amino acid residues. The simulations can identify specific interactions, such as hydrogen bonds between the ester or keto groups and amino acid side chains (e.g., serine, tyrosine), and hydrophobic interactions between the alkyl portions of the molecule and nonpolar residues in the active site. bham.ac.uk

Following docking, the strength of the interaction between this compound and an enzyme can be estimated by calculating the binding affinity. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Scoring functions within docking programs provide an initial estimate of this affinity.

For a more refined prediction, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on snapshots from molecular dynamics simulations. These simulations model the movement of the enzyme-substrate complex over time, providing a more dynamic and realistic picture of the interaction and a more accurate estimation of the binding free energy. researchgate.net

Table 3: Example Molecular Docking Results for a Beta-Keto Ester with a Hypothetical Enzyme Active Site
ParameterValue
Docking Score (kcal/mol)-7.2
Predicted Binding Affinity (ΔGbind, kcal/mol)-8.5
Key Interacting ResiduesSer142, Tyr199, Trp225
Types of InteractionsHydrogen bond, Hydrophobic

Cheminformatics and Data Mining

Cheminformatics and data mining are pivotal computational tools in modern chemistry, enabling the systematic analysis of chemical compounds and their properties. In the context of this compound, these approaches offer valuable insights into its potential biological activities, synthetic accessibility, and reactivity patterns. By leveraging large datasets of chemical information, researchers can build predictive models and identify structure-activity relationships that can guide further experimental work.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, while specific and extensive SAR studies are not widely published, the principles can be applied by examining its structural features and comparing them to related β-keto esters with known activities. nih.gov

The core of this compound consists of a hexanoic acid backbone with a ketone at the 3-position and a methyl group at the 5-position, esterified with an ethyl group. SAR studies would systematically modify these components to observe the effect on a particular biological endpoint.

Key areas for modification in SAR studies of this compound would include:

The Ethyl Ester Group: The nature of the alcohol moiety in the ester can significantly impact properties like solubility and cell permeability. Replacing the ethyl group with other alkyl or aryl groups can modulate the compound's pharmacokinetic profile.

The Alkyl Chain: Altering the length and branching of the hexanoyl chain can affect how the molecule interacts with biological targets. For instance, the 5-methyl group contributes to the molecule's steric bulk and lipophilicity.

The β-Keto Group: This functional group is crucial for the compound's reactivity and its ability to participate in hydrogen bonding or chelation with metal ions in biological systems.

A hypothetical SAR study could involve synthesizing a series of analogs and testing their activity in a relevant assay. The findings from such studies are often compiled into tables to visualize the relationship between structural changes and activity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound ID R1 (Ester Group) R2 (at C5) Biological Activity (IC50, µM)
E5M3O-01 Ethyl Methyl 10.5
E5M3O-02 Methyl Methyl 15.2
E5M3O-03 Propyl Methyl 8.7
E5M3O-04 Ethyl Hydrogen 25.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Such studies on related β-keto esters have provided valuable information for developing agents with specific biological activities. nih.gov

Predictive Modeling for Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the synthesis and reactivity of molecules like this compound, saving time and resources in the laboratory.

Predictive Modeling for Synthesis:

The synthesis of β-keto esters can be achieved through various methods, with the Claisen condensation being a classic example. aklectures.com Computational models can help predict the most efficient synthetic routes by evaluating reaction thermodynamics and kinetics. For instance, software can model the reaction of ethyl isovalerate with ethyl acetate (B1210297) in the presence of a base to predict the yield and potential side products in the synthesis of this compound.

Furthermore, predictive models can assist in optimizing reaction conditions such as temperature, solvent, and catalyst choice. By simulating the reaction mechanism, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Predictive Modeling for Reactivity:

The reactivity of this compound is largely dictated by the presence of the β-keto ester functionality. fiveable.me Density Functional Theory (DFT) is a computational method frequently used to study the electronic structure and reactivity of organic molecules. nih.govresearchgate.net

DFT calculations can be used to determine various molecular properties that correlate with reactivity, including:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. This information is crucial for predicting how the molecule will interact with other reagents.

Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons are expected to be electrophilic, while the carbonyl oxygens and the α-carbon (C2) are nucleophilic.

Fukui Functions: These functions provide a more detailed analysis of local reactivity, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Theoretical Reactivity Descriptors for a Generic β-Keto Ester

Descriptor Value Interpretation
HOMO Energy -0.25 Hartree Indicates electron-donating ability
LUMO Energy 0.05 Hartree Indicates electron-accepting ability
HOMO-LUMO Gap 0.30 Hartree Relates to chemical stability

Note: The data in this table is for a generic β-keto ester and for illustrative purposes only.

By applying these computational methods to this compound, its reactivity in various chemical transformations can be predicted, aiding in the design of new reactions and the synthesis of novel derivatives.

Q & A

Q. What are the key physicochemical properties of Ethyl 5-methyl-3-oxohexanoate relevant to experimental design?

this compound (CAS 34036-16-3) has a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Critical properties for experimental design include:

  • Boiling point : 213.2°C at 760 mmHg .
  • Density : 0.967 g/cm³ .
  • Refractive index : 1.424 .
  • Storage conditions : 2–8°C to maintain stability .
    These parameters inform solvent selection, reaction temperature limits, and storage protocols.

Q. What are the optimal storage and handling protocols to ensure compound stability?

  • Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and protective eyewear to avoid skin/eye contact .
  • Waste disposal : Segregate organic waste and use professional disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

The compound’s β-keto ester structure enables asymmetric reduction via Saccharomyces cerevisiae , yielding (S)-alcohol derivatives with high enantiomeric excess (e.g., >90% ee). Key steps include:

Substrate preparation : this compound as the starting material.

Biocatalytic reduction : Yeast-mediated reduction under controlled pH and temperature .

Purification : Distillation or chromatography to isolate enantiomers .
This method is scalable for pharmaceutical precursors like statin intermediates .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields often arise from catalytic conditions or purification methods . Comparative studies suggest:

  • Catalyst optimization : Ru(II) complexes with chiral ligands (e.g., BINAP) improve stereoselectivity and yield in hydrogenation steps .
  • Solvent polarity : Polar solvents (e.g., methanol) enhance Rh(I) catalyst activity, while non-polar solvents favor Ru(II) .
  • Purification : Distillation under reduced pressure minimizes decomposition of thermally labile intermediates .

Q. How does the keto-enol tautomerism of this compound influence its reactivity in nucleophilic reactions?

The β-keto ester group exhibits dynamic keto-enol equilibrium , which:

  • Enhances nucleophilic attack at the carbonyl carbon due to enolate formation under basic conditions .
  • Facilitates Michael addition reactions with amines or thiols, useful in synthesizing amino acid derivatives .
  • Stabilizes transition states in enzyme-binding studies, as seen in interactions with proteases .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : Confirms regiochemistry and detects impurities via ¹H/¹³C shifts (e.g., ketone resonance at ~200–210 ppm) .
  • GC-MS : Quantifies purity and identifies volatile byproducts .
  • HPLC : Resolves enantiomers using chiral columns, critical for pharmaceutical applications .
  • FT-IR : Validates functional groups (C=O stretch at ~1740 cm⁻¹) .

Q. What are the mechanisms underlying its bioactivity in enzyme inhibition studies?

this compound derivatives interact with enzymatic active sites via:

  • Hydrogen bonding : Between the keto group and catalytic residues (e.g., serine in hydrolases) .
  • Steric effects : The methyl group at C5 modulates binding affinity in receptor pockets .
  • Metabolic interference : As a malonyl-CoA analog, it inhibits fatty acid synthase in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.